molecular formula C29H28N4O4S2 B2794570 3,4-dimethoxy-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 862826-49-1

3,4-dimethoxy-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No.: B2794570
CAS No.: 862826-49-1
M. Wt: 560.69
InChI Key: MISUQTYBGDXBBZ-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C29H28N4O4S2 and its molecular weight is 560.69. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Characterization : A study by Spoorthy et al. (2021) described the synthesis of related compounds with structures established through NMR, IR, Mass spectral data, and elemental analysis. These compounds, including variants with 3,4-dimethoxyphenyl groups, were evaluated for anti-microbial activity and docking studies (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

  • Biological Activities : Research by Abu‐Hashem et al. (2020) synthesized novel compounds, including those with 4-methoxy and 4,8-dimethoxy groups, similar to the query compound. These were evaluated as COX-1/COX-2 inhibitors and showed analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antimicrobial Evaluation and Docking Studies : Talupur et al. (2021) synthesized compounds by condensing related synthons, characterized by IR, NMR, Mass, and elemental analysis. These molecules were subjected to biological evaluation and molecular docking studies (Talupur, Satheesh, & Chandrasekhar, 2021).

  • Anticancer Activity : Yılmaz et al. (2015) synthesized indapamide derivatives, including N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide derivatives, and evaluated their proapoptotic activity on melanoma cell lines. One compound demonstrated significant growth inhibition (Yılmaz et al., 2015).

  • Synthesis of Novel Heterocyclic Compounds : Nassiri and Milani (2020) reported the synthesis of novel compounds, including ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate, which is structurally related to the query compound. These compounds were synthesized in good yields and characterized by various spectroscopic methods (Nassiri & Milani, 2020).

Properties

IUPAC Name

3,4-dimethoxy-N-[2-[3-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O4S2/c1-18-8-10-21-25(14-18)39-29(31-21)32-27(34)17-38-26-16-33(22-7-5-4-6-20(22)26)13-12-30-28(35)19-9-11-23(36-2)24(15-19)37-3/h4-11,14-16H,12-13,17H2,1-3H3,(H,30,35)(H,31,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISUQTYBGDXBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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